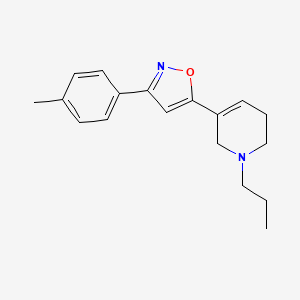
PD 144418
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for PD 144418 involve several steps. The preparation typically starts with the synthesis of the isoxazole ring, followed by the introduction of the propylpyridine moiety. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality .
Análisis De Reacciones Químicas
PD 144418 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Pharmacological Properties
PD 144418 is characterized by its high selectivity for sigma-1 receptors, with a binding affinity (Ki) of 0.08 nM for sigma-1 and 1377 nM for sigma-2 receptors, indicating a significant preference for the sigma-1 site . This selectivity is crucial as it minimizes off-target effects associated with other receptor interactions. Notably, this compound does not exhibit significant affinity for dopaminergic, adrenergic, or muscarinic receptors, making it a valuable tool for studying sigma-1 receptor functions without confounding influences from other pathways .
Antipsychotic Properties
Research indicates that this compound may have potential antipsychotic effects. In behavioral studies, it was shown to antagonize mescaline-induced scratching in mice without altering spontaneous motor activity, suggesting a unique profile that could be beneficial in treating certain psychotic disorders . Furthermore, it has been observed to attenuate the stimulant effects of methamphetamine in animal models, which may have implications for addiction treatment .
Effects on Glutamate Modulation
In vitro studies demonstrated that this compound can reverse N-methyl-D-aspartate (NMDA)-induced increases in cyclic GMP levels in rat cerebellar slices. This suggests that sigma-1 receptors may play a role in modulating glutamatergic transmission, which is crucial for various cognitive functions and could be targeted in neurodegenerative diseases .
Anti-Prion Activity
Recent studies have identified this compound as an effective anti-prion compound. In high-throughput screening assays, it exhibited an EC50 value of 5.2 µM against prion-induced toxicity in neuronal cultures . The compound's ability to reduce levels of proteinase K-resistant prion protein (PrP) suggests that it could be instrumental in developing therapies for prion diseases such as Creutzfeldt-Jakob disease. The mechanism appears to involve sigma receptor pathways rather than direct binding to PrP .
Table of Key Findings on this compound
Mecanismo De Acción
PD 144418 exerts its effects by binding to the sigma-1 receptor, a ligand-regulated non-opioid intracellular receptor involved in several pathological conditions. The binding of this compound to the sigma-1 receptor modulates the receptor’s activity, influencing various cellular pathways. This includes the regulation of calcium signaling, modulation of neurotransmitter release, and interaction with other proteins involved in cellular stress responses .
Comparación Con Compuestos Similares
PD 144418 is unique due to its high selectivity and potency for the sigma-1 receptor. Similar compounds include:
BD1047: Another sigma-1 receptor ligand with different binding affinities and pharmacological profiles.
BD1063: Known for its sigma-1 receptor antagonistic properties.
PB-28: A sigma receptor ligand with distinct chemical structure and binding characteristics.
Rimcazole: A sigma receptor ligand with potential antipsychotic effects.
Haloperidol: A well-known antipsychotic that also interacts with sigma receptors.
SA 4503: A sigma-1 receptor agonist with applications in neuropsychiatric disorders.
ANAVEX2-73: Investigated for its potential in treating neurodegenerative diseases.
This compound stands out due to its exceptional selectivity and binding affinity for the sigma-1 receptor, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H22N2O |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C18H22N2O/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15/h5-9,12H,3-4,10-11,13H2,1-2H3 |
Clave InChI |
FOQRKFCLRMMKAT-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C |
Sinónimos |
1-propyl-5-(3-p-tolylisoxazol-5-yl)-1,2,3,6-tetrahydropyridine PD 144418 PD-144418 PD144418 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















